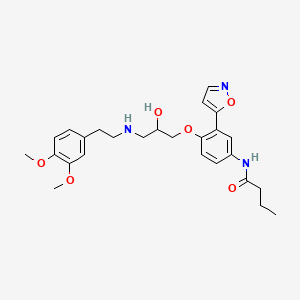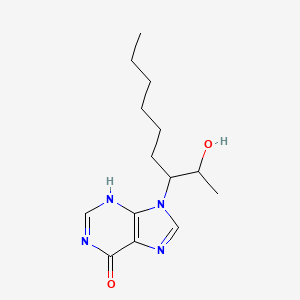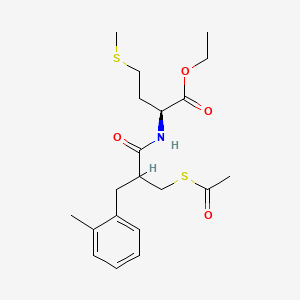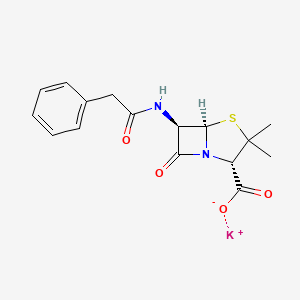
Penicillin G potassium
Vue d'ensemble
Description
Penicillin G potassium is a fast-acting antibiotic that fights bacteria in your body . It is used to treat many different types of severe infections, including strep and staph infections, diphtheria, meningitis, gonorrhea, and syphilis . It is also used to prevent infections of the heart valves in people with certain heart conditions who need to have dental work or surgery .
Synthesis Analysis
A cascade reaction combining the enzymatic hydrolysis of Penicillin G potassium salt (PGK) with the kinetically controlled enzymatic coupling of in situ formed 6-aminopenicillanic acid (6-APA) with p-hydroxyphenylglycine methyl ester (D-HPGM) to give amoxicillin as the final product by using a single enzyme has been demonstrated successfully .
Molecular Structure Analysis
The molecular formula of Penicillin G potassium is C16H17KN2O4S . It has a molecular weight of 372.48 . The structure of Penicillin G potassium depends more on the local environment than on the nature of substitution in the side chain .
Chemical Reactions Analysis
Penicillin G potassium and several of its decomposition products can be separated using a high-pressure liquid chromatographic technique . The method utilized a buffered acetonitrile-phosphate mobile phase on a reversed-phase Cla column .
Physical And Chemical Properties Analysis
Penicillin G potassium is a colorless or white crystal, or a white crystalline powder which is odorless, or practically so, and moderately hygroscopic . It is very soluble in water .
Applications De Recherche Scientifique
Antibiotic Standards
Penicillin G potassium is used as an antibiotic standard . The USP (United States Pharmacopeia) has a monograph for Penicillin G Potassium API, which is a reference standard .
Cell Culture Additive
Penicillin G potassium salt is used as a cell culture additive . It is used as an antibiotic to prevent bacterial contamination in cell cultures .
Inhibition of Bacterial Cell Wall Synthesis
Penicillin G potassium salt is used to inhibit the synthesis of bacterial cell walls . It works by inhibiting the cross-linking of the peptidoglycan chain in the bacterial cell wall .
Study of Murosomes
The potassium salt of Penicillin G has been used to study murosomes of staphylococci . Murosomes are membrane-bound vesicles in bacteria that are involved in cell wall synthesis .
Penicillin-Induced Lysis
Penicillin G potassium salt has been used in the study of penicillin-induced lysis of Streptococcus mutans . Lysis refers to the disintegration of a cell by rupture of the cell wall or membrane .
Enhanced Catalytic Performance of Penicillin G Acylase
Penicillin G potassium is used in the production of 6-aminopicillanic acid (6-APA) through the catalytic action of Penicillin G acylase . This process has been enhanced by covalently immobilizing the enzyme onto functionally-modified magnetic nanoparticles . This has led to improved stability and reusability of the enzyme, making it more suitable for industrial applications .
Mécanisme D'action
Target of Action
Penicillin G potassium, also known as Benzylpenicillin, is a narrow-spectrum antibiotic used to treat infections caused by susceptible bacteria . Its primary targets are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an ideal target for the antibiotic.
Mode of Action
Penicillin G acts by inhibiting cell wall synthesis during active multiplication of bacteria . It binds to the PBPs, inhibiting the third and last stage of bacterial cell wall synthesis . This interference prevents the cross-linking of peptidoglycan chains, which are essential for bacterial cell wall strength and rigidity . The inhibition of this process leads to cell wall death, rendering the cell wall osmotically unstable .
Biochemical Pathways
The action of Penicillin G potassium affects the biochemical pathway responsible for the synthesis of the bacterial cell wall. By binding to PBPs, it inhibits the transpeptidation enzyme that cross-links the peptide chains attached to the backbone of the peptidoglycan . This disruption in the cell wall synthesis pathway leads to cell lysis and the eventual death of the bacteria .
Pharmacokinetics
Penicillin G potassium is typically administered intravenously or intramuscularly due to poor oral absorption . It is excreted in urine, with 58% to 85% of the drug excreted as unchanged drug . The half-life elimination of Penicillin G potassium in adults with normal renal function is approximately 31 to 50 minutes . In patients with end-stage renal disease, the half-life can extend to 6 to 20 hours .
Result of Action
The result of Penicillin G potassium’s action is the lysis and death of the bacteria. By inhibiting the synthesis of the bacterial cell wall, the bacteria become osmotically unstable and eventually lyse . This bactericidal activity makes Penicillin G potassium effective against a variety of infections caused by gram-positive bacteria and against gram-negative cocci .
Action Environment
The action of Penicillin G potassium can be influenced by various environmental factors. For instance, it is best absorbed on an empty stomach, but many patients may experience gastrointestinal upset and subsequently take the medication with food . Additionally, patients receiving potassium-sparing diuretics or supplementation should be monitored for signs of hyperkalemia, as Penicillin G contains a significant amount of potassium .
Safety and Hazards
Orientations Futures
Penicillin G Potassium for Injection, USP should be administered by intravenous infusion . The usual dose recommendations are as follows: Adult patients - Because of its short half-life, high doses (above 10 million units) should be administered slowly because of the potential adverse effects of electrolyte imbalance from the potassium content of the penicillin .
Propriétés
IUPAC Name |
potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNDLOXRXUOGIU-LQDWTQKMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17KN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61-33-6 (Parent) | |
| Record name | Penicillin G potassium [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7045106 | |
| Record name | Penicillin G potassium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Penicillin G potassium | |
CAS RN |
113-98-4 | |
| Record name | Penicillin G potassium [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]- (2S,5R,6R)-, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Penicillin G potassium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium [2S-(2α,5α,6β)]-3,3-dimethyl-7-oxo-6-(phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENICILLIN G POTASSIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL775ZTH4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Penicillin G potassium targets bacterial cell wall biosynthesis by binding to penicillin-binding proteins (PBPs) [, , ]. These enzymes are essential for crosslinking peptidoglycans, the building blocks of the bacterial cell wall. This binding disrupts cell wall synthesis, leading to bacterial cell growth inhibition and eventually, cell lysis [, , ].
A: Without a functional cell wall, bacteria become susceptible to osmotic pressure changes and eventually lyse, leading to bacterial death [, , ].
ANone: The molecular formula of penicillin G potassium is C16H17KN2O4S, and its molecular weight is 372.48 g/mol.
A: While the provided abstracts don't delve into specific spectroscopic details, several studies mention the use of high-performance liquid chromatography (HPLC) for separating and quantifying penicillin G potassium and its degradation products [, , ]. This technique relies on the compound's specific interactions with the stationary and mobile phases, allowing for separation and detection based on retention time and peak characteristics.
A: The synthesis of cephalosporin G from penicillin G potassium involves a multi-step process. This includes converting penicillin G potassium to penicillin G sulfoxide, followed by dehydration and ring expansion to yield cephalosporin G [, ].
ANone: The provided abstracts don't specifically mention the use of computational chemistry or modeling for penicillin G potassium.
ANone: The provided abstracts don't delve into specific SAR studies for penicillin G potassium.
A: Using buffers, such as acetate buffer, can help maintain a stable pH and prevent degradation of penicillin G potassium solutions, even in the presence of magnesium sulfate [].
A: One study describes the use of penicillin G potassium in a poloxamer 407 gel for treating a sublingual abscess in a horse []. This formulation aimed to decrease wound contamination, protect exposed bone, and potentially prolong drug release at the application site [].
A: Research has shown that penicillin G potassium admixtures prepared in minibags containing 0.9% normal saline and 5% dextrose in water remain stable for at least 30 days when frozen at -20°C []. Additionally, thawing these frozen admixtures using microwave radiation doesn't significantly impact their antibiotic activity [].
ANone: The provided abstracts do not discuss specific SHE regulations related to penicillin G potassium.
A: A study on broiler chickens demonstrated that administering penicillin G potassium through drinking water significantly reduced mortality caused by necrotic enteritis induced by Clostridium perfringens []. The treatment also led to improvements in growth performance parameters and reduced the severity of necrotic enteritis lesions [].
A: A study in rats suggests that even high doses of penicillin G potassium, comparable to 80 million units per day in a 70 kg human, did not interfere with wound healing [].
A: Adding antimicrobials like amikacin and penicillin G potassium to semen extenders significantly reduces the number of Taylorella equigenitalis colony-forming units in CEM-positive semen []. This reduction in bacterial load minimizes the risk of transmitting CEM during artificial insemination [].
A: Some enterococci strains demonstrate synergism between penicillin and aminoglycosides like streptomycin or kanamycin []. This synergistic effect suggests that combining these antibiotics can be more effective in treating infections caused by such strains compared to using penicillin alone [].
ANone: While the provided research focuses on the efficacy and applications of penicillin G potassium, it's essential to consult relevant safety data sheets and regulatory guidelines for comprehensive information on toxicity and safety profiles.
A: Although the provided research doesn't focus on targeted drug delivery strategies for penicillin G potassium, one study explores its incorporation into a poloxamer 407 gel for treating a sublingual abscess in a horse []. This formulation highlights an effort to achieve localized drug delivery and enhance therapeutic outcomes.
ANone: The provided abstracts don't delve into the use of biomarkers for predicting penicillin G potassium efficacy, monitoring treatment response, or identifying adverse effects.
A: High-performance liquid chromatography (HPLC) is a widely used technique for separating and quantifying penicillin G potassium and its degradation products [, , ]. This method relies on the compound's specific interactions with the stationary and mobile phases, allowing for separation based on retention time and detection based on peak characteristics. Additionally, a flow-injection chemiluminescence method offers a highly sensitive approach for determining penicillin G potassium concentrations [].
A: A study investigated the effectiveness of dissolved air flotation in removing penicillin G potassium from aqueous solutions and found it to be an effective method for reducing both chemical oxygen demand (COD) and penicillin G concentrations []. This finding suggests that such techniques could potentially mitigate the environmental impact of penicillin G potassium.
A: Research has investigated the solubility of penicillin G potassium in mixtures of n-butyl acetate with water, acetic acid, and ethanol at different temperatures []. This information is crucial for developing efficient extraction and purification processes for penicillin G potassium.
ANone: While the provided research primarily focuses on the applications of analytical techniques, it's crucial to consult relevant guidelines and publications for information on validating analytical methods for accuracy, precision, and specificity.
ANone: The provided abstracts don't explore the immunogenic potential of penicillin G potassium.
ANone: The provided abstracts don't delve into interactions between penicillin G potassium and drug transporters.
ANone: The provided abstracts don't provide information on penicillin G potassium's potential to induce or inhibit drug-metabolizing enzymes.
ANone: The provided research primarily focuses on penicillin G potassium's antibacterial activity and doesn't delve into its biocompatibility or biodegradability.
ANone: The provided abstracts don't discuss strategies for recycling or managing penicillin G potassium waste.
A: The research primarily relies on standard laboratory techniques, such as high-performance liquid chromatography (HPLC) and cell culture, to investigate penicillin G potassium's properties and applications [, , , , , ].
ANone: Although not explicitly stated in the abstracts, penicillin G potassium played a crucial role in revolutionizing the treatment of bacterial infections, marking a significant milestone in medical history.
A: The use of penicillin G potassium in veterinary medicine for treating infections in animals like horses and chickens highlights its cross-disciplinary applications [, , ]. The research also underscores the need for interdisciplinary collaborations between clinicians, microbiologists, and pharmaceutical scientists to combat antibiotic resistance and develop novel therapeutic strategies [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



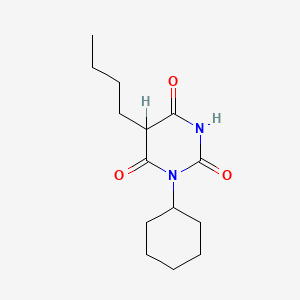


![5-O-(oxan-2-ylmethyl) 3-O-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1662752.png)


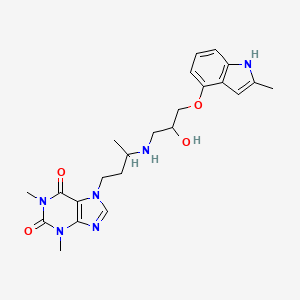
![N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine](/img/structure/B1662760.png)


![3-O-ethyl 5-O-methyl 2-[2-[(2-amino-2-oxoethyl)amino]ethoxymethyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1662765.png)
